![molecular formula C8H6INO4 B3042750 2-(2-Iodo-4-nitrophenyl)acetic Acid CAS No. 66949-41-5](/img/structure/B3042750.png)
2-(2-Iodo-4-nitrophenyl)acetic Acid
Overview
Description
2-(2-Iodo-4-nitrophenyl)acetic Acid is an organic compound that belongs to the class of nitrobenzenes . These are compounds containing a nitrobenzene moiety, which consists of a benzene ring with a carbon bearing a nitro group .
Molecular Structure Analysis
The molecular formula of 2-(2-Iodo-4-nitrophenyl)acetic Acid is C8H6INO4 . The InChI code for this compound is 1S/C8H6INO4/c9-7-4-6 (10 (13)14)2-1-5 (7)3-8 (11)12/h1-2,4H,3H2, (H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2-Iodo-4-nitrophenyl)acetic Acid include a molecular weight of 307.04 . The compound should be stored in a refrigerator .Scientific Research Applications
- In organic synthesis, INA serves as a protecting group for primary alcohols. The alcohol is esterified with INA, typically through the formation of the acid chloride or acid anhydride. This protective step allows selective manipulation of other functional groups while keeping the alcohol intact. The Mitsunobu reaction can also be employed, where INA protects the alcohol during the reaction and is later removed using zinc and ammonium chloride .
- INA is a versatile reagent for the synthesis of heterocyclic compounds. Complete reduction of INA yields anilines, which readily cyclize to form lactams. These lactams are essential building blocks in drug discovery and medicinal chemistry. Additionally, partial reductive cyclization of INA using milder reducing agents leads to hydroxamic acids, which find applications in various biological studies .
- Although quindoline itself has limited practical applications, its derivatives and modifications can be valuable. INA serves as a precursor for quindoline, which can be further modified to create enzyme inhibitors and anticancer agents. Researchers explore these derivatives for their potential therapeutic effects .
- INA’s reactivity and ability to form heterocycles make it a valuable tool in organic synthesis. Scientists use it to construct complex molecules, especially those with nitrogen-containing rings. Its applications extend to the design and development of new drugs and pharmaceuticals .
- Researchers investigate INA’s effects on biological systems. Its derivatives may exhibit interesting pharmacological properties, such as enzyme inhibition or modulation of cellular pathways. Understanding these interactions can lead to novel drug candidates or insights into disease mechanisms .
- Historically, INA has been explored as an herbicide. While its use in this field is less common today, it highlights its potential impact on plant biology. Researchers have studied its effects on weed control and plant growth, contributing to our understanding of herbicidal mechanisms .
Protecting Group for Primary Alcohols
Formation of Heterocycles
Precursor for Quindoline Derivatives
Organic Synthesis and Medicinal Chemistry
Biological Studies and Pharmacology
Herbicide Research
Safety And Hazards
The safety information available indicates that 2-(2-Iodo-4-nitrophenyl)acetic Acid is potentially hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . It may cause skin irritation, serious eye irritation, and respiratory irritation, and it is suspected of causing genetic defects .
Future Directions
While specific future directions for 2-(2-Iodo-4-nitrophenyl)acetic Acid are not mentioned in the search results, it’s worth noting that indole derivatives, which include compounds similar to this one, have diverse biological activities and immense potential for exploration for newer therapeutic possibilities .
properties
IUPAC Name |
2-(2-iodo-4-nitrophenyl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO4/c9-7-4-6(10(13)14)2-1-5(7)3-8(11)12/h1-2,4H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFNAALHVCXDDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Iodo-4-nitrophenyl)acetic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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